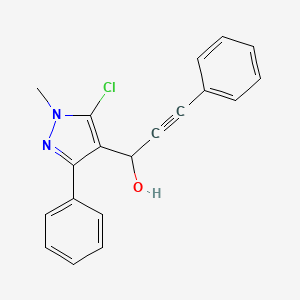

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol

描述

属性

IUPAC Name |

1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-3-phenylprop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O/c1-22-19(20)17(18(21-22)15-10-6-3-7-11-15)16(23)13-12-14-8-4-2-5-9-14/h2-11,16,23H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARMSTDGWAMPAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C(C#CC3=CC=CC=C3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

化学反应分析

Nucleophilic Additions at the Alkyne Group

The terminal alkyne undergoes regioselective nucleophilic additions under controlled conditions:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Reacts with aromatic azides (e.g., 4-azidophenyl derivatives) to form 1,2,3-triazole hybrids via click chemistry. This reaction is critical for generating bioconjugates or functionalized heterocycles .

Example:

Oxidation of the Hydroxyl Group

The secondary alcohol is susceptible to oxidation under mild conditions:

-

Ketone Formation:

Oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the hydroxyl group to a ketone, forming 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-one. This product retains the alkyne for further functionalization .

Esterification and Etherification

The hydroxyl group participates in typical alcohol reactions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Acetyl chloride, pyridine | Acetylated derivative | 75–88% |

| Etherification | Alkyl halides, K₂CO₃, DMF | Alkyl ether derivatives | 65–80% |

These modifications enhance solubility or enable polymer conjugation .

Photochromic Behavior

Under UV irradiation (365 nm), the compound exhibits reversible photochromism in solution and solid states:

-

Mechanism:

The alkyne moiety facilitates a ring-opening/closure process, forming a yellow-colored open-chain isomer ( nm) that reverts to the colorless closed form in the dark or at 80°C .

Cyclization Reactions

In the presence of ammonium acetate (NH₄OAc) and ethanol, the compound undergoes heterocyclization to form bicyclic structures:

-

Product:

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, confirmed by H-NMR and IR spectroscopy .

Key spectral data:-

H-NMR: Singlet at δ = 2.43 ppm (pyrazole CH₃), δ = 6.66 ppm (imidazoline H-2)

-

IR: Absence of aldehyde C=O (1,599 cm)

-

Biological Activity Through Protein Interactions

While not a direct chemical reaction, the compound’s structural analogs inhibit protein-protein interactions (e.g., ELF3-MED23), showing anti-HER2 activity in gastric cancer models . This suggests potential for targeted prodrug design via functional group engineering.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) indicates stability up to 180°C, beyond which decomposition releases CO and Cl radicals. This property is critical for handling during high-temperature reactions .

科学研究应用

Structural Representation

The compound features a pyrazole ring substituted with chlorine and methyl groups, along with a phenylpropynol moiety that contributes to its biological activity.

Anticonvulsant Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit anticonvulsant properties. A study synthesized various hydrazides derived from the pyrazole structure and evaluated their efficacy against induced seizures in animal models. The results showed promising anticonvulsant activity, suggesting potential therapeutic uses in epilepsy treatment .

Analgesic and Anti-inflammatory Properties

Several derivatives of pyrazole compounds have been tested for analgesic and anti-inflammatory activities. The synthesis of 1-acetyl/propyl derivatives of the compound has demonstrated significant analgesic effects in animal models, particularly in pain induced by inflammation . This positions the compound as a candidate for further development into analgesic medications.

Antimicrobial Activity

The synthesized pyrazole derivatives have also shown antimicrobial properties. Studies involving the evaluation of these compounds against various bacterial strains revealed their potential as antimicrobial agents, which could be beneficial in treating infections .

Case Study 1: Anticonvulsant Evaluation

In a controlled study, a series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides were synthesized and evaluated for anticonvulsant activity using maximal electroshock-induced seizure models. The results indicated that certain derivatives exhibited significant protective effects against seizures, pointing towards their potential use in clinical settings for epilepsy management .

Case Study 2: Anti-inflammatory Activity

A comparative study assessed the anti-inflammatory effects of various pyrazole derivatives, including our compound, using carrageenan-induced paw edema models in rats. The findings revealed that the tested compounds significantly reduced inflammation, supporting their development as anti-inflammatory agents .

作用机制

The mechanism of action of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrazole derivatives:

Key Comparative Insights:

Functional Group Influence on Reactivity :

- The propargyl alcohol group in the target compound enables hydrogen bonding and participation in click chemistry (e.g., Huisgen cycloaddition), unlike the carboxamide in or aldehyde in , which favor nucleophilic or electrophilic reactions, respectively.

- The trifluoromethyl (-CF3) group in enhances metabolic stability and lipophilicity compared to the target compound’s chloro and methyl substituents.

Biological and Physical Properties :

- The carboxylic acid in improves water solubility (via ionization at physiological pH) but reduces membrane permeability relative to the hydrophobic propargyl alcohol in the target compound.

- The ketone in lacks hydrogen-bonding capacity, reducing solubility but increasing stability under acidic conditions.

Analytical Characterization :

生物活性

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including its pharmacological effects.

Synthesis and Structural Characteristics

The compound can be synthesized through a condensation reaction involving 5-chloro-3-methyl-1-phenyl-1H-pyrazole derivatives. The synthesis typically employs catalytic conditions, such as the addition of acetic acid, to facilitate the reaction between the aldehyde and phenylhydrazine derivatives .

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 5-chloro-3-methyl-1-phenyl-1H-pyrazole + Phenylhydrazine | Reflux in ethanol with acetic acid | This compound |

The structural analysis reveals that the compound exhibits significant aromatic delocalization within its pyrazole ring, contributing to its stability and biological activity .

Antimicrobial Activity

Research has demonstrated that compounds related to pyrazole derivatives possess notable antimicrobial properties. For instance, studies indicate that certain pyrazole-based compounds exhibit significant in vitro antibacterial activity against various strains of bacteria. The presence of the chloro and methyl groups in the structure enhances this activity, likely due to their influence on electron distribution and steric factors .

Anticonvulsant Activity

Compounds derived from pyrazole structures have also been evaluated for anticonvulsant properties. The synthesized derivatives show promise in reducing seizure activity in animal models. For example, some analogues have been tested against maximal electroshock-induced seizures (MES), demonstrating a protective effect that warrants further investigation .

Table 2: Biological Activity Summary

| Activity Type | Model Used | Observed Effect |

|---|---|---|

| Antimicrobial | In vitro bacterial strains | Significant antibacterial activity |

| Anticonvulsant | MES model in rodents | Reduced seizure frequency |

Case Studies

A case study involving the evaluation of a series of pyrazole derivatives highlighted their potential as therapeutic agents. In this study, several compounds were tested for their efficacy against bacterial infections and seizure models. The results indicated that modifications in the substituents on the pyrazole ring significantly impacted their biological activity, suggesting a structure–activity relationship (SAR) that can guide future drug development efforts .

常见问题

Q. What are the standard synthetic routes for preparing 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol, and how do reaction conditions influence yield?

The synthesis of pyrazole derivatives often involves condensation reactions or functional group transformations. For example, the Mannich reaction is a common method for introducing substituents to pyrazole rings, as demonstrated in the synthesis of structurally similar compounds like 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., dioxane or xylene) are preferred for high-temperature reactions (e.g., reflux for 25–30 hours) to stabilize intermediates .

- Catalysts : Acidic or basic conditions may influence regioselectivity; chloranil is used as an oxidizing agent in cyclization steps .

- Purification : Recrystallization from methanol or ethanol is typical to isolate pure products .

Q. How can X-ray crystallography validate the molecular structure of this compound, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction is the gold standard for structural validation. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling anisotropic displacement parameters and hydrogen bonding networks . Critical steps include:

- Data collection : Use high-resolution detectors to minimize errors in intensity measurements.

- Refinement : Apply restraints for disordered atoms (common in phenyl groups) and validate geometry using WinGX/ORTEP for visualization .

- Validation : Cross-check CIF files with PLATON to detect symmetry or twinning issues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for pyrazole-propargyl alcohol derivatives?

Discrepancies in yields often arise from subtle variations in reaction conditions. For example:

- Temperature control : Overheating during reflux (e.g., in xylene) may degrade intermediates, reducing yield .

- By-product formation : Unreacted starting materials (e.g., 5-chloro-1-methyl-3-phenyl-1H-pyrazole) can persist if stoichiometry is miscalculated .

- Analytical validation : Use HPLC or FTIR to quantify impurities and optimize purification protocols .

Q. What strategies ensure regioselectivity during functionalization of the pyrazole ring in this compound?

Regioselectivity is critical for introducing substituents at the 4-position of the pyrazole ring. Key approaches include:

- Directing groups : Electron-withdrawing groups (e.g., chloro at position 5) can direct electrophilic substitution to the 4-position .

- Metal-mediated coupling : Sonogashira or Suzuki-Miyaura couplings may selectively modify the propargyl alcohol moiety without affecting the pyrazole core .

- Computational modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (e.g., HOMO/LUMO interactions) .

Q. How can crystallographic disorder in the phenyl or propargyl groups be addressed during structural analysis?

Disorder is common in flexible or bulky substituents. Mitigation strategies include:

- Multi-component refinement : Split disordered atoms into multiple positions with occupancy factors adjusted via SHELXL .

- Thermal motion analysis : Apply anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

- Low-temperature data : Collect data at 100 K to reduce thermal vibrations and improve resolution .

Q. What are the limitations of spectroscopic techniques (e.g., NMR, IR) in characterizing this compound’s stereochemistry?

While NMR is effective for detecting proton environments, challenges include:

- Overlapping signals : Aromatic protons in phenyl groups (δ 7.2–7.8 ppm) may obscure diagnostic peaks .

- Propargyl group dynamics : The sp-hybridized carbons in the alkyne moiety are NMR-silent, requiring DEPT-135 or HSQC for indirect detection .

- IR limitations : Stretching vibrations for C≡C (2100–2260 cm⁻¹) and O–H (3200–3600 cm⁻¹) may overlap with solvent peaks .

Methodological Guidance for Reproducibility

Q. How can researchers optimize reaction scalability without compromising purity?

- Batch vs. flow chemistry : Transitioning from batch reactors to continuous flow systems minimizes side reactions in exothermic steps (e.g., alkyne formation) .

- In-line monitoring : Use ReactIR or PAT (Process Analytical Technology) to track intermediates in real time .

- Green chemistry : Replace xylene with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Q. What experimental controls are essential when studying this compound’s reactivity in cross-coupling reactions?

- Blank reactions : Run parallel experiments without catalysts to identify uncatalyzed pathways.

- Isotope labeling : Use deuterated solvents (e.g., DMF-d7) to trace proton transfer mechanisms .

- By-product trapping : Add scavengers (e.g., molecular sieves) to sequester water or acids that may deactivate catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。